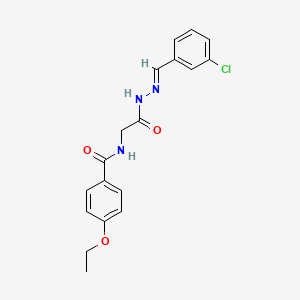

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die eine Butoxybenzoylgruppe, eine Dichlorphenylgruppe, eine Hydroxygruppe und eine Thiadiazolylgruppe umfasst, was sie für Forscher in Chemie, Biologie und Medizin interessant macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Butoxybenzoyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von Butoxybenzoylchlorid mit einem geeigneten Amin, um das Butoxybenzoyl-Zwischenprodukt zu bilden.

Einführung der Dichlorphenylgruppe:

Cyclisierung und Hydroxylierung: Das Zwischenprodukt wird cyclisiert und hydroxyliert, um die Pyrrolonringstruktur zu bilden.

Einarbeitung der Thiadiazolylgruppe: Der letzte Schritt beinhaltet die Einarbeitung der Thiadiazolylgruppe durch eine nucleophile Substitutionsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde eine Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus können industrielle Verfahren kontinuierliche Flussreaktoren und automatisierte Systeme integrieren, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of butoxybenzoyl chloride with an appropriate amine to form the butoxybenzoyl intermediate.

Introduction of the Dichlorophenyl Group:

Cyclization and Hydroxylation: The intermediate undergoes cyclization and hydroxylation to form the pyrrolone ring structure.

Incorporation of the Thiadiazolyl Group: The final step involves the incorporation of the thiadiazolyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Dichlorphenylgruppe zu einer Phenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten, wie antimikrobielle, antifungale und Antikrebsaktivitäten, untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen, einschließlich Arzneimittelentwicklung und pharmakologischen Studien, untersucht.

Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch folgende Mechanismen ausüben:

Enzymhemmung: Sie kann die Aktivität bestimmter Enzyme hemmen, was zu veränderten biochemischen Signalwegen führt.

Rezeptorbindung: Die Verbindung kann an spezifische Rezeptoren binden und so zelluläre Signalwege modulieren.

DNA-Interaktion: Sie kann mit DNA interagieren und so die Genexpression und zelluläre Funktionen beeinflussen.

Wissenschaftliche Forschungsanwendungen

4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(4-Butoxybenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(4-Butoxybenzoyl)-5-phenyl-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on: Ähnliche Struktur, jedoch ohne die Dichlorphenylgruppe.

4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-thion: Ähnliche Struktur, jedoch mit einer Thiongruppe anstelle eines Pyrrolonrings.

Einzigartigkeit

Die Einzigartigkeit von 4-(4-Butoxybenzoyl)-5-(3,4-Dichlorphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-on liegt in seiner Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Dichlorphenylgruppe verstärkt seine potenzielle biologische Aktivität und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung.

Eigenschaften

CAS-Nummer |

609795-70-2 |

|---|---|

Molekularformel |

C24H21Cl2N3O4S |

Molekulargewicht |

518.4 g/mol |

IUPAC-Name |

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H21Cl2N3O4S/c1-3-4-11-33-16-8-5-14(6-9-16)21(30)19-20(15-7-10-17(25)18(26)12-15)29(23(32)22(19)31)24-28-27-13(2)34-24/h5-10,12,20,30H,3-4,11H2,1-2H3/b21-19- |

InChI-Schlüssel |

FFCMENGTIGKLKJ-VZCXRCSSSA-N |

Isomerische SMILES |

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)/O |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)